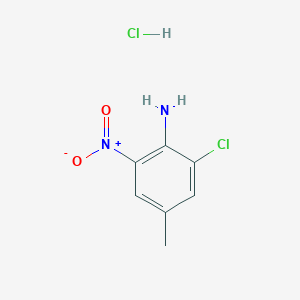
3-(2,4-Dichlorophenyl)-2-fluoroaniline
Vue d'ensemble
Description
The compound “3-(2,4-Dichlorophenyl)-2-fluoroaniline” is likely to be a derivative of aniline, which is an organic compound with the formula C6H5NH2. It consists of a phenyl group attached to an amino group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized through methods such as Suzuki–Miyaura coupling and other biocatalytic processes .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, boron reagents are often used in Suzuki–Miyaura coupling reactions . Additionally, protodeboronation of alkyl boronic esters has been reported .Applications De Recherche Scientifique
Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds related to 3-(2,4-Dichlorophenyl)-2-fluoroaniline, revealing their potential in creating new materials and chemicals. For instance, studies on thiourea derivatives and their antipathogenic activity against bacterial strains suggest the utility of these compounds in developing new antimicrobial agents (Limban et al., 2011).
Antimicrobial and Antipathogenic Applications
The antipathogenic potential of synthesized compounds, especially those with fluorine and chlorine substituents, has been demonstrated to be effective against specific bacterial strains, indicating their significance in designing novel antibiotics with antibiofilm properties (Limban et al., 2011).
Environmental and Pollutant Degradation
Compounds like this compound have been utilized in studying the sonochemical degradation of aromatic organic pollutants, suggesting their role in environmental remediation efforts. Such studies provide insights into the mineralization rates and byproduct formation during the degradation processes, highlighting the efficiency of sonochemical methods (Goskonda et al., 2002).
Organic Synthesis and Medicinal Chemistry
The research also delves into the molecular structure and reactivity of fluoro- and chloro-substituted compounds, offering a foundation for developing new synthetic methodologies and medicinal chemistry applications. Investigations into the crystal structure of related compounds have revealed intricate details about their molecular interactions, which are crucial for designing drugs with specific target activities (Betz, 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2,4-dichlorophenyl)-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FN/c13-7-4-5-8(10(14)6-7)9-2-1-3-11(16)12(9)15/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMWXWKPFRKQGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)F)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1435534.png)
![[1-(2,2-Difluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1435537.png)
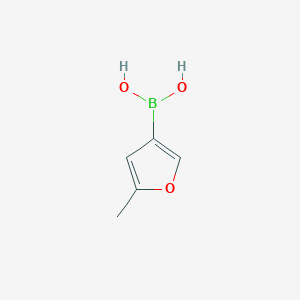
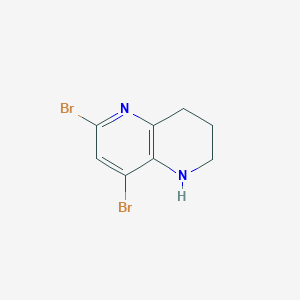

![3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1435546.png)
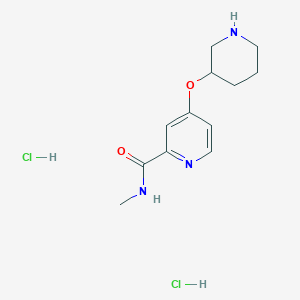
![3-[(4-Chlorophenyl)methyl]oxan-3-amine hydrochloride](/img/structure/B1435548.png)
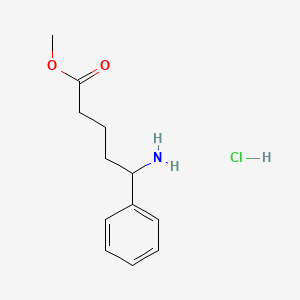
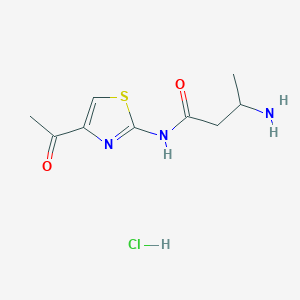
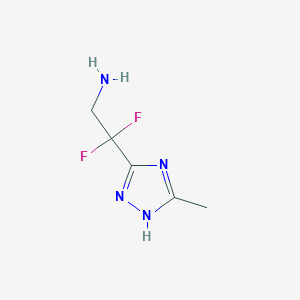
![2-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one hydrochloride](/img/structure/B1435553.png)
